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N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group, a benzylpiperidinyl moiety, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Synthesis of the Benzylpiperidinyl Intermediate: The benzylation of piperidine is carried out to obtain 4-benzylpiperidine.
Construction of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the 6-oxopyridazin-1(6H)-yl moiety.
Coupling Reactions: The final step involves coupling the acetamidophenyl intermediate with the benzylpiperidinyl intermediate and the pyridazinone ring under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of a benzyl group.
N-(3-acetamidophenyl)-2-(3-(4-phenylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-(3-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the benzylpiperidinyl moiety, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the specific interactions of the benzyl group with molecular targets, which may enhance binding affinity or selectivity.
Properties
Molecular Formula |
C26H29N5O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C26H29N5O3/c1-19(32)27-22-8-5-9-23(17-22)28-25(33)18-31-26(34)11-10-24(29-31)30-14-12-21(13-15-30)16-20-6-3-2-4-7-20/h2-11,17,21H,12-16,18H2,1H3,(H,27,32)(H,28,33) |
InChI Key |
WVGGYEOXMIQEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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